
(1S)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol: is an organic compound that belongs to the class of amino alcohols. This compound features a brominated thiophene ring, which is a sulfur-containing heterocycle, attached to an amino alcohol moiety. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol typically involves the bromination of thiophene followed by the introduction of the amino alcohol group. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Amino Alcohol: The brominated thiophene is then reacted with an appropriate amino alcohol precursor under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom, typically using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a de-brominated amino alcohol
Substitution: Formation of various substituted thiophene derivatives
Applications De Recherche Scientifique
(1S)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The brominated thiophene ring may interact with hydrophobic pockets in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
(1S)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol: can be compared with other amino alcohols and brominated thiophenes:
Similar Compounds: (1S)-2-Amino-1-(4-chlorothiophen-2-yl)ethan-1-ol, (1S)-2-Amino-1-(4-fluorothiophen-2-yl)ethan-1-ol
Uniqueness: The presence of a bromine atom in the thiophene ring provides unique reactivity and potential biological activity compared to its chloro and fluoro analogs.
Propriétés
Formule moléculaire |
C6H8BrNOS |
|---|---|
Poids moléculaire |
222.11 g/mol |
Nom IUPAC |
(1S)-2-amino-1-(4-bromothiophen-2-yl)ethanol |
InChI |
InChI=1S/C6H8BrNOS/c7-4-1-6(10-3-4)5(9)2-8/h1,3,5,9H,2,8H2/t5-/m0/s1 |
Clé InChI |
FQBFUFJLOZRNDZ-YFKPBYRVSA-N |
SMILES isomérique |
C1=C(SC=C1Br)[C@H](CN)O |
SMILES canonique |
C1=C(SC=C1Br)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


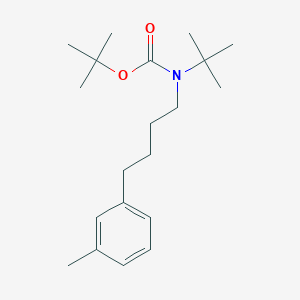
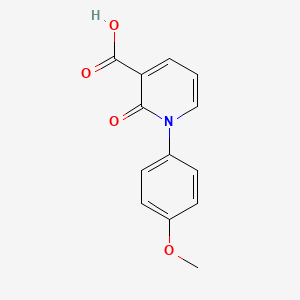
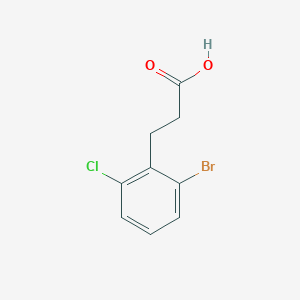
![6-Chloro-8-methylimidazo[1,2-A]pyrazine](/img/structure/B13089866.png)


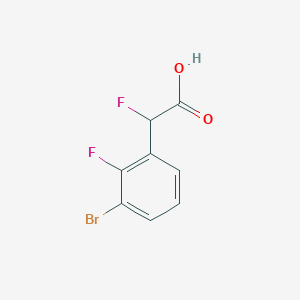
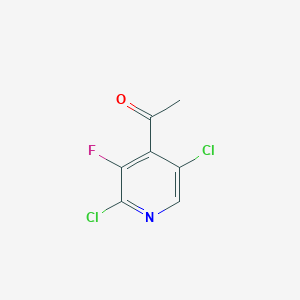
![5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089905.png)
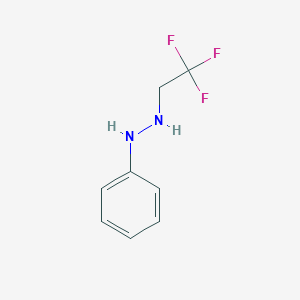
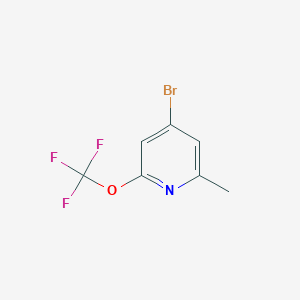
![4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13089922.png)
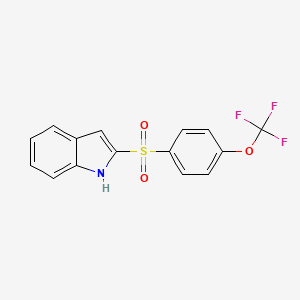
![2-([(Benzyloxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13089930.png)
